molecular formula C13H11BrOSe B12909988 2-(3-Bromo-2-(phenylselanyl)allyl)furan

2-(3-Bromo-2-(phenylselanyl)allyl)furan

Cat. No.: B12909988
M. Wt: 342.10 g/mol
InChI Key: LOUMJTUVHMOWAN-RAXLEYEMSA-N
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Description

2-(3-Bromo-2-(phenylselanyl)allyl)furan is a synthetic organoselenium compound incorporating a furan moiety, designed for advanced chemical and pharmaceutical research. This reagent is of significant interest in the field of heterocyclic chemistry, particularly for the construction of complex chalcogen-containing scaffolds . Compounds featuring furan and organoselenium groups are recognized as important pharmacophores, with studies on analogous structures demonstrating a range of potential biological activities, including antioxidant and neuroprotective effects . For instance, preclinical research on similar 3-selenylbenzofuran derivatives has shown they may reverse neurobehavioral deficits and modulate oxidative stress markers in the brain, highlighting the therapeutic potential of this chemical class . The molecular architecture of this chemical, characterized by its bromo and phenylselanyl functional groups arranged in an allylic system, makes it a versatile building block or intermediate in synthetic organic chemistry. It can be utilized in various metal-free and electrochemical synthetic protocols to access more complex, selenylated heterocyclic systems . Researchers can employ this compound to explore new chemical spaces in drug discovery, material science, and as a precursor in the development of novel catalysts. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C13H11BrOSe

Molecular Weight

342.10 g/mol

IUPAC Name

2-[(Z)-3-bromo-2-phenylselanylprop-2-enyl]furan

InChI

InChI=1S/C13H11BrOSe/c14-10-13(9-11-5-4-8-15-11)16-12-6-2-1-3-7-12/h1-8,10H,9H2/b13-10-

InChI Key

LOUMJTUVHMOWAN-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)[Se]/C(=C\Br)/CC2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)[Se]C(=CBr)CC2=CC=CO2

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Bromo-2-(phenylselanyl)allyl)furan typically involves the reaction of furan derivatives with brominated phenylselanyl compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 2-bromo-5-nitrofuran with phenylselanylboronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3-Bromo-2-(phenylselanyl)allyl)furan undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.

    Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include selenoxides, hydrogenated compounds, and substituted derivatives .

Scientific Research Applications

2-(3-Bromo-2-(phenylselanyl)allyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-(phenylselanyl)allyl)furan involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The bromo group can undergo substitution reactions, allowing the compound to interact with various biomolecules. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural Analogs

The compound is compared with structurally related furan and organoselenium derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Reactivity Highlights Biological Activity References
2-(3-Bromo-2-(phenylselanyl)allyl)furan Br, PhSe, allyl, furan ~385.1 g/mol* Pd-catalyzed cross-coupling, cycloadditions Potential antioxidant/antitumor
2-(Naphthalen-1-yl)-3-phenylfuran (22) Naphthyl, phenyl, furan 783.25 g/mol Pd-catalyzed C–H arylation (78% yield) Not reported
4-(4’’–hydroxybenzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one Hydroxybenzyl, phenethyl, furanone ~354.3 g/mol Antitumor activity (LA795 cells) Active in vitro
Diphenyl diselenide PhSe-SePh 312.1 g/mol Antioxidant, neuroprotective Low toxicity at therapeutic doses

*Calculated based on molecular formula C₁₃H₁₁BrOSe.

Key Observations:
  • Substituent-driven reactivity: The bromine and PhSe groups in the target compound enable dual reactivity (e.g., cross-coupling and redox reactions), unlike simpler bromofurans (e.g., compound 22) or non-halogenated selenium compounds (e.g., diphenyl diselenide).
  • Biological profile: The PhSe group may confer antioxidant properties similar to diphenyl diselenide, but the bromine atom and furan ring could modulate toxicity and selectivity compared to natural furanones from Pleione bulbocodioides .

Reactivity in Catalytic Reactions

The bromine atom in 2-(3-Bromo-2-(phenylselanyl)allyl)furan facilitates Pd-catalyzed transformations, as seen in analogous bromofurans. For example:

  • C–H bond arylation : 3-Bromofuran derivatives undergo Pd-catalyzed coupling with boronic acids (e.g., synthesis of 2,3,5-triarylfluorobenzene in 78% yield) . The target compound’s bromine could similarly participate in Suzuki-Miyaura couplings, while the PhSe group may act as a directing group or stabilize intermediates.
  • Cycloadditions: Furan Diels–Alder reactions are highly selective and scalable (80–100 °C), as demonstrated with furfural acetals . The target compound’s allyl bromide moiety may enhance dienophile reactivity in such cyclizations.

Q & A

Q. What synthetic routes are commonly employed for preparing brominated furan derivatives like 2-(3-Bromo-2-(phenylselanyl)allyl)furan?

  • Methodological Answer : Brominated furans are often synthesized via Feist-Benary cyclization using (2,4-dioxobutylidene)phosphoranes with α-haloketones or α-aldehydes. For example, phenyl-substituted alkenylfurans are prepared by reacting phosphoranes with benzaldehyde derivatives under nBuLi-mediated conditions, achieving yields up to 60% with high stereoselectivity (E/Z > 98:2) . Key steps include:
  • Phosphorane preparation : From 1,3-diketones and PPh3.
  • Cyclization : Using α-haloketones at low temperatures (-78°C).
  • Characterization : NMR (e.g., 1H chemical shifts at δ 7.45–7.30 for aromatic protons) and HRMS for structural confirmation .

Q. How are spectroscopic techniques applied to confirm the structure of brominated furan derivatives?

  • Methodological Answer : Multinuclear NMR (1H, 13C), IR, and mass spectrometry are critical. For example:
Compound 1H NMR (CDCl3, δ ppm) IR (KBr, cm<sup>-1</sup>) HRMS (m/z)
Phenyl-[2-(2-phenylvinyl)furan-3-yl]methanone (5n)7.45–7.30 (m, 10H, Ar-H), 6.75 (d, J=16 Hz, 1H, CH=CH)1680 (C=O), 1600 (C=C)296.1203 (calc)
Discrepancies between calculated and observed spectra may indicate impurities or stereoisomers, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. How can solvent toxicity be mitigated in the synthesis of brominated furan intermediates?

  • Methodological Answer : Flow chemistry offers a solution by enabling continuous processing with reduced solvent volumes. For instance, x-bromo-2-formylbenzoic acids (precursors to isoindolinones) are synthesized in flow reactors, replacing toxic solvents like CCl4 with ethanol/water mixtures. This approach reduces waste and improves safety without compromising yield (reported >75% purity) .

Q. What factors influence regioselectivity in Pd-catalyzed C–H arylation of 3-bromofuran derivatives?

  • Methodological Answer : Regioselectivity depends on ligand choice, substrate steric effects, and directing groups. For example, Pd(OAc)2/PPh3 catalyzes arylation at the C5 position of 3-bromofuran due to bromide’s electron-withdrawing effect, enabling triaryl furan formation. Key parameters:
  • Catalyst loading : 5 mol% Pd(OAc)2.
  • Solvent : DMF at 120°C for 12 hours.
  • Substrate scope : Electron-deficient aryl halides favor coupling .

Q. How can contradictory data on reaction yields during scale-up of brominated furan synthesis be resolved?

  • Methodological Answer : Yield discrepancies often arise from incomplete purification or side reactions. Strategies include:
  • Optimized workup : Use of preparative HPLC for polar byproducts.
  • In situ monitoring : ReactIR to track intermediate formation.
  • Temperature control : Maintaining -78°C during nBuLi addition to prevent ketone decomposition .

Data Contradiction Analysis

Q. Why do reported melting points for brominated furan derivatives vary across studies?

  • Methodological Answer : Variations arise from polymorphism or impurities. For example, 2-bromo-4-fluorophenol has a reported mp of 42°C , but hygroscopicity may lower observed values. Confirm purity via HPLC (≥95% by area) and DSC analysis to identify polymorphic forms .

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